molecular formula C9H10O3 B12594299 1,3-Benzodioxole, 5-methoxy-4-methyl- CAS No. 607351-59-7

1,3-Benzodioxole, 5-methoxy-4-methyl-

Cat. No.: B12594299
CAS No.: 607351-59-7
M. Wt: 166.17 g/mol
InChI Key: VHHKIWGXWLYTDO-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5-methoxy-4-methyl- is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a methylenedioxy group attached to a benzene ring, with additional methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 5-methoxy-4-methyl- can be synthesized through several methods. One common approach involves the methylenation of catechols using disubstituted halomethanes . Another method includes the use of safrole as a raw material, which undergoes isomerization in the presence of potassium hydroxide and alcohol .

Industrial Production Methods

Industrial production of 1,3-Benzodioxole, 5-methoxy-4-methyl- often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalytic processes and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-methoxy-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce alkyl, halogen, or other functional groups.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5-methoxy-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, in fragrance applications, it interacts with olfactory receptors in the nose, resulting in the perception of a pleasant fragrance . In biological systems, it may interact with enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole, 5-methoxy-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

607351-59-7

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

5-methoxy-4-methyl-1,3-benzodioxole

InChI

InChI=1S/C9H10O3/c1-6-7(10-2)3-4-8-9(6)12-5-11-8/h3-4H,5H2,1-2H3

InChI Key

VHHKIWGXWLYTDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCO2)OC

Origin of Product

United States

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